Bulbocapnine hydrochloride

Vue d'ensemble

Description

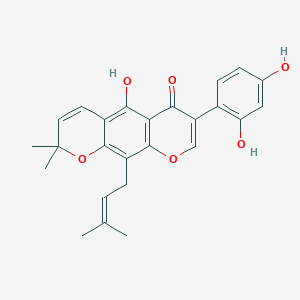

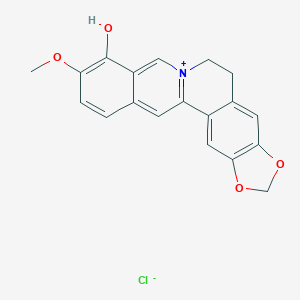

Bulbocapnine hydrochloride is the water-soluble form of the bulbocapnine alkaloid group . These substances act as acetylcholinesterase and tyrosine hydroxylase inhibitors . The activity from these chemicals causes dopamine biosynthesis to stall .

Synthesis Analysis

Bulbocapnine hydrochloride is an aporphine alkaloid . It inhibits dopamine synthesis . It also has neuroleptic-like, anticonvulsant, and antinociceptive effects .Molecular Structure Analysis

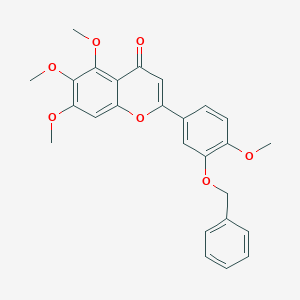

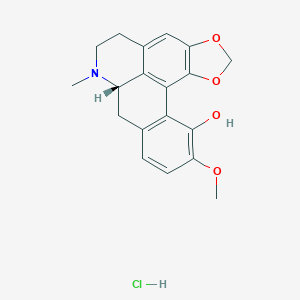

The molecular formula of Bulbocapnine hydrochloride is C19H20ClNO4 . Its average mass is 361.819 Da and its monoisotopic mass is 361.108093 Da .Physical And Chemical Properties Analysis

The density of Bulbocapnine hydrochloride is 1.342g/cm3 . Its boiling point is 504ºC at 760mmHg . The melting point is 199-200ºC . The molecular weight is 361.82 g/mol .Applications De Recherche Scientifique

Neurological Research

Bulbocapnine has been studied for its effects on the central nervous system, particularly in inducing catalepsy in animal models. This property makes it valuable for researching neurological disorders and potential treatments .

Enzyme Inhibition

It exhibits inhibitory activity against enzymes such as tyrosine 3-monooxygenase and diamine oxidase, which are involved in neurotransmitter metabolism .

Myasthenia Gravis Treatment

Bulbocapnine is used to treat myasthenia gravis, a chronic autoimmune neuromuscular disease that causes weakness in the skeletal muscles .

Glaucoma Therapy

It has applications in treating glaucoma, possibly by affecting the neuromuscular transmission involved in eye movements .

Postural Tachycardia Syndrome

Bulbocapnine may be beneficial in managing postural tachycardia syndrome, a condition that affects circulation .

Nystagmus Management

The compound is also used to manage nystagmus, an involuntary eye movement disorder that can lead to vision impairment .

Cardiovascular Studies

Research has explored the cardiovascular effects of bulbocapnine, providing insights into its potential therapeutic applications .

Antiplatelet Activity

Studies have shown that bulbocapnine can affect platelet aggregation, which is crucial for understanding clotting disorders and developing anticoagulant therapies .

Mécanisme D'action

Target of Action

Bulbocapnine hydrochloride is an aporphine alkaloid that primarily targets dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.

Mode of Action

Bulbocapnine hydrochloride acts as a dopamine receptor inhibitor . It inhibits the synthesis of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control . This interaction with dopamine receptors can lead to changes in neuronal activity and neurotransmission.

Biochemical Pathways

Bulbocapnine hydrochloride affects the dopamine biosynthesis pathway . By inhibiting the enzyme tyrosine hydroxylase, it reduces the production of dopamine . This can lead to downstream effects on various physiological processes, including motor control, mood regulation, and reward processing.

Pharmacokinetics

It’s known that the compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as dosage, route of administration, and individual patient characteristics

Result of Action

The inhibition of dopamine synthesis by Bulbocapnine hydrochloride can lead to various molecular and cellular effects. It has been reported to have neuroleptic-like, anticonvulsant, and antinociceptive effects . In addition, it can induce catalepsy, a state characterized by muscle rigidity and a lack of response to external stimuli .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of Bulbocapnine hydrochloride. Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound

Safety and Hazards

Propriétés

IUPAC Name |

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4.ClH/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17;/h3-4,8,12,21H,5-7,9H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGIVPUDHITDMK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bulbocapnine hydrochloride | |

CAS RN |

632-47-3 | |

| Record name | 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl-, hydrochloride, (7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bulbocapnine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bulbocapnine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BULBOCAPNINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39F2B1469O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the observed effects of bulbocapnine hydrochloride on patients with movement disorders?

A1: Research suggests that bulbocapnine hydrochloride can induce a cataleptic or cataleptoid state in animals [, ]. Based on these findings, researchers hypothesized that the compound might similarly influence movement control in humans, potentially mitigating tremors by inducing hypokinesia []. Clinical observations support this hypothesis, showing that bulbocapnine hydrochloride administration led to striking results in treating various types of tremor diseases, including Parkinson's disease [].

Q2: How does the action of bulbocapnine hydrochloride compare to other drugs used to treat movement disorders, such as scopolamine, atropine, and phenobarbital?

A2: While the provided research [] mentions a comparison between bulbocapnine hydrochloride and other drugs like scopolamine, atropine, and phenobarbital, the specific details of this comparison are not elaborated upon. Further research is needed to understand the comparative efficacy, mechanisms of action, and potential side effects of these treatments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.